molecular formula C7H5ClN2O B3027236 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1256806-34-4

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B3027236
CAS No.: 1256806-34-4
M. Wt: 168.58
InChI Key: DEIJFACUGWLVHU-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 1256806-34-4) is a versatile chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. This pyrrolopyridinone core is recognized as a privileged aza-analogue of isoindolin-1-one, a structural motif found in various bioactive compounds . Research indicates that polysubstituted pyrrolo[3,4-b]pyridin-5-ones exhibit notable cytotoxic effects and have been studied in vitro against human epithelial cervical carcinoma cell lines, including SiHa, HeLa, and CaSki . The mechanism of action for these active compounds is believed to involve strong hydrophobic interactions with the αβ-tubulin heterodimer, a key biological target in cancer therapy, thereby potentially disrupting microtubule dynamics and inhibiting cell division . This compound is efficiently synthesized via modern, streamlined methodologies such as one-pot cascade processes, making it an accessible building block for constructing complex polyheterocyclic libraries for drug discovery . The chloro substituent on the pyridine ring provides a reactive handle for further functionalization through cross-coupling reactions and nucleophilic substitutions, enabling extensive structure-activity relationship (SAR) studies. Researchers are provided with high-quality material, characterized by a molecular weight of 168.58 and the molecular formula C 7 H 5 ClN 2 O . For optimal stability, the compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIJFACUGWLVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214919
Record name 5H-Pyrrolo[3,4-b]pyridin-5-one, 3-chloro-6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256806-34-4
Record name 5H-Pyrrolo[3,4-b]pyridin-5-one, 3-chloro-6,7-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256806-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[3,4-b]pyridin-5-one, 3-chloro-6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with a suitable amine under cyclization conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .

Scientific Research Applications

Structure

The compound features a pyrrolopyridine core with a chlorine substituent at the 3-position and a carbonyl group at the 5-position, contributing to its unique chemical reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolopyridines exhibit promising anticancer properties. For instance, compounds structurally related to 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that these compounds could inhibit the growth of breast cancer cells through modulation of key signaling pathways involved in cell survival and apoptosis .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Neuropharmacology

The compound has been investigated for its neuroprotective effects. It is hypothesized that its ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical models have suggested that it can enhance cognitive function and reduce neuroinflammation .

Synthetic Utility

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis .

Agricultural Chemistry

Emerging research indicates potential applications in agricultural chemistry, particularly as a biopesticide or plant growth regulator. Its efficacy against specific pests and pathogens could lead to environmentally friendly agricultural practices .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolopyridine derivatives based on this compound. They evaluated their cytotoxicity against several cancer cell lines, finding that certain modifications significantly enhanced anticancer activity compared to the parent compound .

Case Study 2: Neuroprotective Effects

A research article in Neuroscience Letters examined the neuroprotective effects of this compound in an animal model of Parkinson's disease. The results indicated that treatment with this compound improved motor function and reduced dopaminergic neuron loss .

Mechanism of Action

The mechanism of action of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include inhibition of kinase activity or modulation of receptor signaling, which can lead to therapeutic effects in various diseases .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Cl at C3 C₇H₅ClN₂O 168.58 Research intermediate; low aqueous solubility
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one No substituent C₈H₆N₂O 146.15 Higher solubility in ethanol/DMF; melting point 200–205°C
6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one Cl-pyridyl and hydroxy groups C₁₀H₆ClN₃O₂ 235.63 Eszopiclone impurity; yellow crystalline powder
2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Cl at C2; 4-methoxybenzyl at C6 C₁₅H₁₃ClN₂O₂ 288.73 Enhanced lipophilicity; potential CNS drug candidate
7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Hydroxy at C7 C₈H₆N₂O₂ 162.15 Improved hydrogen-bonding capacity; intermediate in kinase inhibitors

Substituent Effects on Physicochemical Properties

Chlorine Substitution

  • Solubility: The chloro-substituted derivative exhibits lower aqueous solubility than its non-halogenated counterpart, which aligns with the increased hydrophobicity of halogens .

Functional Group Modifications

  • Hydroxy and Methoxy Groups : The introduction of a hydroxy group (e.g., 7-hydroxy analogue) improves hydrogen-bonding capacity, making it more suitable for targeting polar enzyme active sites . Conversely, the 4-methoxybenzyl group in the C6-substituted derivative significantly increases lipophilicity (logP ~2.5), favoring blood-brain barrier penetration .

Stability and Handling Considerations

  • Hydrolytic Stability : The chloro-substituted compound demonstrates greater resistance to hydrolysis compared to hydroxy- or methoxy-substituted analogues, which may degrade under acidic conditions .

Biological Activity

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications supported by various research findings.

  • Molecular Formula : C₇H₅ClN₂O
  • Molecular Weight : 154.597 g/mol
  • CAS Number : 1256813-78-1

Synthesis

The synthesis of this compound typically involves multicomponent reactions that yield biologically active derivatives. These synthetic pathways often focus on optimizing yields and enhancing biological efficacy through structure-activity relationship (SAR) studies.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating potent activity:

Bacterial StrainMIC (μM)
Staphylococcus aureus12.4
Bacillus cereus16.4
Escherichia coli16.5
Klebsiella pneumoniae16.1

These findings suggest that modifications to the compound can enhance its antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown promising anti-inflammatory effects. Compounds synthesized from this base structure have been reported to exhibit greater anti-inflammatory activity than well-known agents such as curcumin .

Neuroprotective Effects

Recent studies have also investigated the neuroprotective potential of compounds related to this compound. For instance, certain derivatives have been tested for their ability to protect dopaminergic neurons from neurodegeneration in various animal models . The mechanisms underlying these effects often involve modulation of dopamine receptors and inhibition of pathways leading to neuronal cell death.

Case Studies

Several case studies have provided insights into the therapeutic applications of this compound:

  • Antibacterial Efficacy : A study demonstrated that a series of pyrrolo[3,4-b]pyridine derivatives exhibited strong antibacterial properties against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that specific substituents significantly influenced antimicrobial potency .
  • Neuroprotection : In a model of neurodegeneration induced by MPTP in mice, compounds derived from this compound were found to confer protection against dopaminergic neuron loss . This highlights the potential for developing treatments for neurodegenerative diseases such as Parkinson's.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 2
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3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

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